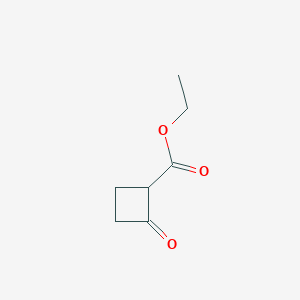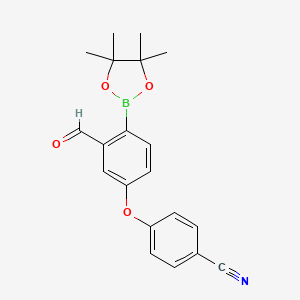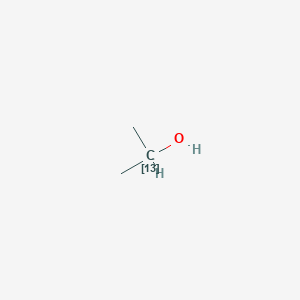
2-Propanol-2-13C
Descripción general
Descripción
2-Propanol-2-13C, also known as Isopropyl-2-13C alcohol, is an isotope labelled metabolite of ethanol in humans . It has a linear formula of (CH3)213CHOH .
It is used as a synthetic intermediate . The exact method of synthesis is not specified in the sources.
Molecular Structure Analysis
The molecular formula of this compound is C3H8O . The InChI string isInChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 . The Canonical SMILES string is CC(C)O and the Isomeric SMILES string is C13CHO . Physical And Chemical Properties Analysis
This compound has a molecular weight of 61.09 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 61.060869710 g/mol . The Topological Polar Surface Area is 20.2 Ų . The Heavy Atom Count is 4 .Aplicaciones Científicas De Investigación
1. Synthesis of Isotopomers
2-Propanol-2-13C has been utilized in the synthesis of isotopomers. For instance, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized using a coupling reaction involving 2-phthalimidoacetyl chloride and [13C]methylmagnesium iodide. This process facilitates the production of various 13C- and 15N-labeled isotopomers of 1-amino-2-propanol (Iida, Nakajima, & Kajiwara, 2008).
2. Probing Brønsted Site Acidity in Zeolites
13C NMR spectroscopy, using C-2 13C-labeled 2-propanone, has been employed to study the adsorption of acetone in various molecular sieves. This method provides a measure of the intrinsic acidity of the sites in these materials, offering insights into the molecular motion of adsorbed acetone and the size of the framework channels (Biaglow, Gorte, Kokotailo, & White, 1994).
3. Study of Molecule Distribution in Nanochannels
13C NMR spectra have been used to analyze the distribution and dynamics of molecules like 2-propanol in the nanochannel of mesoporous silica, MCM-41. This study reveals a concentration gradient of liquid molecules within these nanochannels, providing a model for molecular movement in such confined environments (Okazaki & Toriyama, 2003).
4. Carbon Dioxide Reduction to 1-Propanol
Research shows that reduction of carbon dioxide in aqueous electrolytes using MoS2 electrodes can yield 1-propanol, alongside hydrogen from water reduction. 13C NMR analyses using 13CO2 demonstrated the production of 13C-labeled 1-propanol, indicating a kinetically challenging reaction involving the formation of C–C bonds (Francis et al., 2018).
5. Carbon Dioxide Absorption and Desorption Studies
13C NMR spectroscopy has been utilized to study carbon dioxide absorption and desorption in solutions containing 2-propanol. This method helps in understanding the chemical interactions during the absorption process, which is crucial for applications like carbon capture and storage (Guo, Chen, & Zhang, 2014).
6. Identification of 13C Resonances with Lanthanide Shift Reagents
This compound has been used in conjunction with lanthanide shift reagents to identify 13C resonances. This application is significant in nuclear magnetic resonance (NMR) spectroscopy, enhancing the understanding of molecular structures and interactions (Armitage, Campbell, & Hall, 1972).
7. Catalysis in Synthesis Processes
Studies have demonstrated the use of Brønsted acidic ionic liquids for catalyzing the synthesis of 2-propanol via transesterification. 13C NMR was employed for characterizing these catalysts, highlighting its role in understanding and improving synthesis processes (Jin-bei et al., 2016).
8. Biodegradation in Industrial Processes
Research on the biodegradation system for wastewater contaminated with organic solvents like 2-propanol highlights its role in environmental management. The study of such systems is essential for reducing the environmental impact of industrial processes (Hsu et al., 2009).
9. Dehydration Studies over Catalysts
This compound has been used in studies investigating the dehydration of propanols over molecular sieve catalysts. Such studies are crucial for understanding and optimizing chemical reactions in industrial applications (Butler, Poles, & Wood, 1970).
10. Investigation in Clathrate Hydrates Formation
Research involving 2-propanol has explored its role in clathrate hydrate formation, pertinent to petroleum exploration and production. Understanding these interactions is vital for developing efficient methods for gas storage and CO2 sequestration (Ostergaard et al., 2002).
Safety and Hazards
2-Propanol-2-13C is classified as a flammable liquid (Category 2), H225. It causes serious eye irritation (Category 2A), H319. It may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3), H336 . It is advised to avoid contact with skin, eyes, and clothes, and not to breathe vapour/spray .
Mecanismo De Acción
Target of Action
2-Propanol-2-13C, also known as Isopropyl-2-13C alcohol, is a variant of 2-propanol where one of the carbon atoms is the isotope Carbon-13 .
Mode of Action
It works by denaturing proteins and dissolving lipids, which destroys the cell membranes of microorganisms . The isotopic variant may have similar properties, but specific studies are needed to confirm this.
Biochemical Pathways
Studies on 2-propanol have shown that it can be metabolized in the liver via alcohol dehydrogenase to acetone, a process that could potentially be traced using the 13c isotope .
Pharmacokinetics
It is primarily metabolized in the liver and excreted via the lungs and kidneys . The 13C isotope could potentially be used to trace the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-propanol.
Result of Action
2-propanol is known to have a dehydrating effect on cells and can denature proteins
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solvent properties of 2-propanol . Additionally, temperature and pH can influence the rate of evaporation and the stability of the compound .
Propiedades
IUPAC Name |
(213C)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21388-65-8 | |
| Record name | 2-Propanol-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





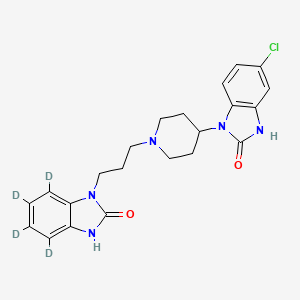
![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
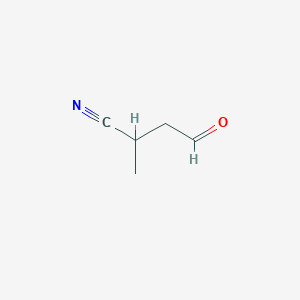
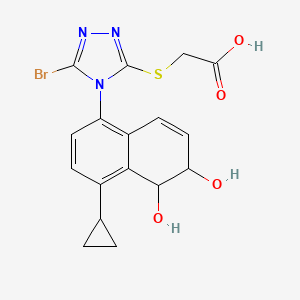
![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)

